Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate
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Overview
Description
“Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate” is a complex organic compound. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . More recent methodologies for the generation of this tricyclic system require multiple steps involving the preparation of the suitable triazole intermediates followed by cycloamidation .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a triazole ring fused with a quinazolinone ring, further attached to a piperidine ring via a carboxylate group. The triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms .
Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The triazole ring, in particular, is known to readily bind in the biological system with a variety of enzymes and receptors .
Scientific Research Applications
Synthesis and Characterization
A novel series of polynuclear pyrido and thiazolo triazoloquinazolines have been synthesized starting from related chemical structures. These compounds have been structurally characterized based on elemental analysis and spectral data, which include NMR and IR spectroscopy, indicating the complexity and diversity of the compounds that can be derived from such chemical frameworks (El‐Kazak & Ibrahim, 2013).
Antimicrobial Activity
The synthesized compounds from related chemical structures have been evaluated for their antimicrobial activity. The screening results indicate potential antimicrobial properties, which suggest possible applications in developing new antibacterial and antifungal agents (El‐Kazak & Ibrahim, 2013).
Potential in Drug Synthesis
Compounds with similar chemical structures have been used as intermediates in the synthesis of metabolites for certain drugs, indicating the potential of such chemical frameworks in the synthesis of pharmacologically active compounds. For instance, metabolites of TAK-603, a quinoline-based compound, have been efficiently synthesized using related methodologies (Mizuno et al., 2006).
Heterocyclic Compound Synthesis
The chemical structure is related to compounds used in the synthesis of various heterocyclic compounds such as triazoloquinolines, thiadiazoles, and selenadiazoles, showcasing the versatility of this chemical framework in synthesizing diverse heterocyclic compounds with potential applications in medicinal chemistry (Abdelhamid et al., 2004).
Antibacterial and Antifungal Properties
Some newly synthesized compounds containing related structures have been found to possess significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Azab et al., 2013).
Future Directions
The future directions for research on this compound could include further exploration of its biological activities, development of synthetic protocols combining straightforward generation of the central core while also allowing extensive decoration activity for drug discovery purposes . Additionally, its potential applications in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens could be explored .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing indole and triazole moieties have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
The exact mode of action of this compound is currently unknown. Compounds containing indole and triazole moieties are known to interact with a variety of enzymes and receptors , leading to diverse biological activities. These interactions can result in changes at the molecular level, potentially affecting cellular processes.
Biochemical Pathways
Indole and triazole derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole and triazole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-yl]piperidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O4S/c1-4-34-25(31)18-8-7-13-29(15-18)22-20-9-5-6-10-21(20)30-23(26-22)24(27-28-30)35(32,33)19-12-11-16(2)17(3)14-19/h5-6,9-12,14,18H,4,7-8,13,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWGAERHIGHCPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC(=C(C=C5)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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